molecular formula C8H16O3 B180234 2-(5-Ethoxyoxolan-3-yl)ethanol CAS No. 197591-22-3

2-(5-Ethoxyoxolan-3-yl)ethanol

Katalognummer B180234
CAS-Nummer: 197591-22-3
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: GFNCDXCDNVBBAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Ethoxyoxolan-3-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 3-(2-hydroxyethoxy)-5-ethyloxolan-2-one or Ethyl 2-(5-oxo-2-oxolanyl)ethyl ether.

Wirkmechanismus

The mechanism of action of 2-(5-Ethoxyoxolan-3-yl)ethanol is not fully understood. However, researchers have suggested that the compound's unique structure may play a significant role in its mechanism of action. The compound's ability to encapsulate drugs and protect them from degradation may allow for more efficient drug delivery to target sites in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-Ethoxyoxolan-3-yl)ethanol are still being studied. However, researchers have suggested that the compound may have potential applications in the treatment of various diseases, including cancer and infectious diseases. The compound's ability to encapsulate drugs may allow for more targeted drug delivery, reducing the risk of side effects associated with traditional drug delivery methods.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 2-(5-Ethoxyoxolan-3-yl)ethanol in lab experiments is its ability to encapsulate drugs and protect them from degradation. This allows for more efficient drug delivery to target sites in the body and reduces the risk of side effects associated with traditional drug delivery methods. However, one of the limitations of using this compound is its relatively high cost compared to other drug delivery methods.

Zukünftige Richtungen

There are several future directions for the study of 2-(5-Ethoxyoxolan-3-yl)ethanol. One of the significant areas of research is the development of more efficient drug delivery systems using this compound. Researchers are also exploring the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases. Additionally, researchers are studying the compound's mechanism of action to better understand its potential applications in scientific research.
Conclusion:
In conclusion, 2-(5-Ethoxyoxolan-3-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound's unique structure allows it to encapsulate drugs and protect them from degradation, making it an attractive option for drug delivery systems. Researchers are exploring the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases. Additionally, researchers are studying the compound's mechanism of action to better understand its potential applications in scientific research.

Synthesemethoden

The synthesis of 2-(5-Ethoxyoxolan-3-yl)ethanol can be achieved through the reaction of ethylene oxide and ethyl glyoxylate in the presence of a base catalyst. The reaction results in the formation of 2-(5-Ethoxyoxolan-3-yl)ethanol as a white solid with a melting point of 98-100°C.

Wissenschaftliche Forschungsanwendungen

2-(5-Ethoxyoxolan-3-yl)ethanol has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of drug delivery systems. Researchers have explored the use of 2-(5-Ethoxyoxolan-3-yl)ethanol as a carrier for the delivery of drugs to specific target sites in the body. The compound's unique structure allows it to encapsulate drugs and protect them from degradation until they reach their target site.

Eigenschaften

CAS-Nummer

197591-22-3

Produktname

2-(5-Ethoxyoxolan-3-yl)ethanol

Molekularformel

C8H16O3

Molekulargewicht

160.21 g/mol

IUPAC-Name

2-(5-ethoxyoxolan-3-yl)ethanol

InChI

InChI=1S/C8H16O3/c1-2-10-8-5-7(3-4-9)6-11-8/h7-9H,2-6H2,1H3

InChI-Schlüssel

GFNCDXCDNVBBAT-UHFFFAOYSA-N

SMILES

CCOC1CC(CO1)CCO

Kanonische SMILES

CCOC1CC(CO1)CCO

Synonyme

3-Furanethanol,5-ethoxytetrahydro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.